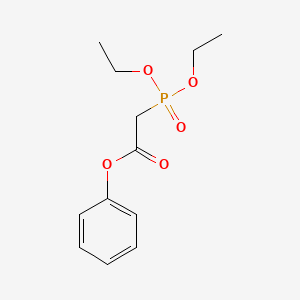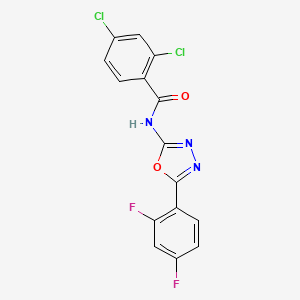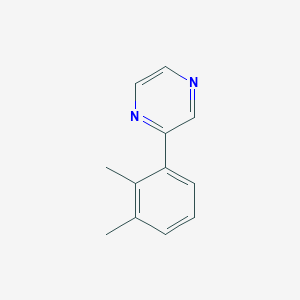
2-(2,3-Dimethylphenyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenyl)pyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a 2,3-dimethylphenyl group. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dimethylphenyl group enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)pyrazine typically involves the reaction of 2,3-dimethylphenylhydrazine with α-diketones or α-keto acids. One common method is the cyclization of 2,3-dimethylphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Applications De Recherche Scientifique
2-(2,3-Dimethylphenyl)pyrazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a building block for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, altering their function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyrazine: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylpyrazine: Contains a phenyl group but lacks the dimethyl substituents.
2-(2,4-Dimethylphenyl)pyrazine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2,3-Dimethylphenyl)pyrazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)pyrazine |
InChI |
InChI=1S/C12H12N2/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-8H,1-2H3 |
Clé InChI |
LFWNYQZMCWAKNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





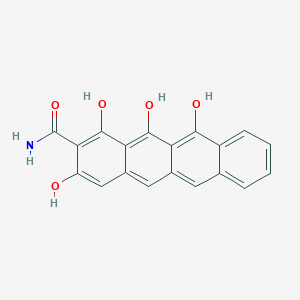

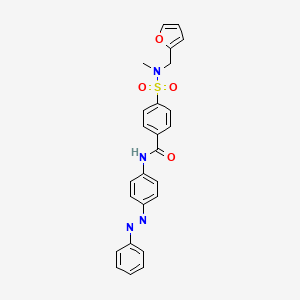
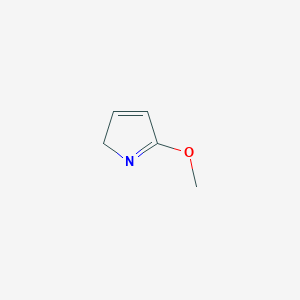
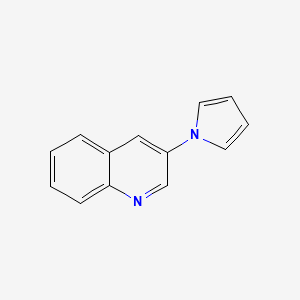
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

